N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-13-2-5-15(6-3-13)26-20(16-10-31-11-17(16)25-26)24-22(28)21(27)23-9-14-4-7-18-19(8-14)30-12-29-18/h2-8H,9-12H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSBXBGADMSNNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a synthetic organic compound that has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a benzo[d][1,3]dioxole moiety with a thieno[3,4-c]pyrazole group linked through an oxalamide functional group. Its molecular formula is , with a molecular weight of approximately 398.48 g/mol.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxalamide group can interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects.
- Antioxidant Properties : The presence of the benzo[d][1,3]dioxole moiety suggests potential antioxidant capabilities, which can mitigate oxidative stress in biological systems.
- Interaction with Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
The following table summarizes the biological activities reported for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide:
Case Studies
- Anticancer Activity : In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM depending on the cell type, indicating significant anticancer potential.
- Antioxidant Effects : Research indicated that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide reduced reactive oxygen species (ROS) levels in cellular models exposed to oxidative stress. This suggests its potential application in conditions characterized by oxidative damage.
- Anti-inflammatory Properties : In animal models of inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This positions it as a candidate for further development in managing inflammatory diseases.
Comparaison Avec Des Composés Similaires
Key Identifiers :
- CAS Number : 899750-99-3 (as per the sulfone derivative variant) .
- Molecular Formula : C22H20N4O6S.
- Molecular Weight : 468.5 g/mol .
Comparison with Similar Compounds
Below is a detailed analysis based on available evidence:
Structural Analog: N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
Key Identifiers :
Comparative Analysis
| Parameter | Target Compound | Analog |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole with para-tolyl substituent | Piperidine-tetrahydrothiophene hybrid |
| Oxalamide Linker | Connects benzo[1,3]dioxole-methyl to thieno-pyrazole | Connects benzo[1,3]dioxole directly to piperidine-tetrahydrothiophene |
| Substituent Diversity | Aromatic (para-tolyl) and fused sulfur-containing heterocycle | Aliphatic (tetrahydrothiophene) and saturated nitrogen heterocycle (piperidine) |
| Molecular Weight | 468.5 g/mol | 391.5 g/mol |
| Reported Physicochemical Data | None | None |
Key Observations:
Aromatic vs. Aliphatic Substituents : The para-tolyl group in the target compound introduces rigidity and lipophilicity, whereas the analog’s tetrahydrothiophene-piperidine moiety enhances conformational flexibility .
Molecular Weight Disparity : The target compound’s higher molecular weight (468.5 vs. 391.5 g/mol) suggests increased steric bulk, which could impact bioavailability or permeability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide, and what intermediates are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Preparation of the thieno[3,4-c]pyrazole core using cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol .
- Step 2 : Functionalization of the benzo[d][1,3]dioxole moiety via alkylation or reductive amination, followed by oxalamide coupling using carbodiimide-based activating agents (e.g., DCC or EDC) .
- Critical Intermediates : The 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine intermediate must be purified via column chromatography (silica gel, CH₂Cl₂/MeOH) to avoid side reactions during oxalamide formation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming the oxalamide linkage (δ ~8.5–9.0 ppm for NH protons) and aromatic substitution patterns in the benzodioxole and thienopyrazole moieties .
- HRMS (ESI-TOF) : Essential for verifying molecular ion peaks ([M+H]⁺) and isotopic distribution.
- FT-IR : Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH/OH groups .
Advanced Research Questions
Q. How can computational chemistry tools predict reaction pathways and optimize conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify energetically favorable pathways for oxalamide bond formation .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) can predict side products (e.g., dimerization) under varying pH and solvent conditions .
- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal yields. Platforms like ICReDD integrate experimental and computational workflows to reduce trial-and-error .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissue homogenates. Adjust dosing regimens based on metabolic stability .
- Pharmacokinetic Modeling : Apply compartmental models (e.g., PK-Sim) to correlate in vitro IC₅₀ values with in vivo efficacy, accounting for bioavailability and protein binding .
- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to verify target binding in live cells .
Q. How can reaction engineering improve scalability of the thieno[3,4-c]pyrazole core synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer during cyclocondensation steps, reducing reaction times from hours to minutes .
- Membrane Separation : Employ nanofiltration membranes (e.g., polyamide) to isolate intermediates, replacing traditional solvent extraction .
- Process Analytical Technology (PAT) : Use inline FT-IR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across different assays (e.g., enzyme inhibition vs. cell viability)?
- Methodological Answer :
- Assay Standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) and control cell lines .
- Redox Interference Testing : Add antioxidants (e.g., catalase) to cell viability assays to rule out false positives from reactive oxygen species (ROS) generation .
- Orthogonal Validation : Combine enzymatic assays with CRISPR-mediated gene knockout to confirm target specificity .
Experimental Design Considerations
Q. What in silico models are suitable for predicting the compound’s ADMET properties?
- Methodological Answer :
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Use Simcyp or GastroPlus to simulate absorption/distribution based on logP (~3.5) and pKa (~7.2) .
- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity risks from the benzodioxole moiety .
- Solubility Enhancement : Screen co-crystals with GRAS co-formers (e.g., succinic acid) using molecular docking (AutoDock Vina) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
